Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane
Description
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane (CAS: 820250-79-1) is a hybrid organometallic compound featuring both silicon and tin moieties attached to an unsaturated carbon chain. Its structure comprises a pent-4-en-1-yn-1-yl backbone with a trimethylsilyl group at the terminal alkyne position and a trimethylstannyl group at the 4-position (double bond location) . This unique combination of silicon (electron-donating) and tin (metalloid with cross-coupling reactivity) groups imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly for tandem cross-coupling or transmetalation reactions.
Properties
CAS No. |
820250-79-1 |
|---|---|
Molecular Formula |
C11H22SiSn |
Molecular Weight |
301.09 g/mol |
IUPAC Name |
trimethyl(4-trimethylstannylpent-4-en-1-ynyl)silane |
InChI |
InChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3; |
InChI Key |
PMPJPMOXFVSTBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Structural Features and Reactivity
The compound’s structure comprises:
- Trimethylsilyl group : Attached to the terminal alkyne carbon (C1).
- Trimethylstannyl group : Positioned at C4 of the pentenynyl chain, adjacent to the double bond.
- Conjugated enyne system : A pent-4-en-1-yne backbone enabling reactivity in cross-coupling reactions.
This structural arrangement makes it valuable for applications in synthetic chemistry, particularly for constructing complex alkynyl or stannylated intermediates.
Synthetic Strategies Overview
Silylation of Terminal Alkynes
The trimethylsilyl group is typically introduced via deprotonation of terminal alkynes followed by silylation. Key methods include:
- Lithiation and Silylation :
- Reagents : LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride).
- Conditions : Low temperature (–78°C), THF solvent.
- Yield : ~80% (e.g., for similar silylacetylenes).
- Example :
$$
\text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2 + \text{LDA} \rightarrow \text{LiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2 \xrightarrow{\text{TMSCl}} \text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}_2
$$
- Iridium-Catalyzed Direct Silylation :
Table 1: Silylation Methods for Terminal Alkynes
| Method | Reagents/Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Lithiation + TMSCl | LDA, TMSCl, –78°C, THF | ~75–85% | High purity, scalable |
| Ir-Catalyzed Silylation | [Ir], TMSI, i-Pr2NEt, 80°C | 93–99% | Broad functional group tolerance |
Introduction of Trimethylstannyl Group
The trimethylstannyl group is introduced via Stille cross-coupling or nucleophilic substitution.
Stille Coupling
Stille coupling is the most prevalent method for forming carbon-tin bonds. A representative pathway involves:
- Preparation of Vinyl Stannane :
- Reagents : Tributyltin methoxide or trimethyltin chloride.
- Catalyst : Pd(PPh3)4, LiCl.
- Conditions : Toluene, 100–110°C, 24 h.
- Example :
$$
\text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH=CH}2 + \text{SnMe}3\text{Cl} \xrightarrow{\text{Pd(PPh3)4, LiCl}} \text{Me}3\text{SiC≡C-CH}2\text{-CH}2\text{-CH}2\text{-CH}2\text{-SnMe}_3
$$ - Yield : ~40–75% (varies with steric hindrance).
Nucleophilic Substitution
For alkynes with leaving groups (e.g., bromides), tin nucleophiles can displace halides:
Construction of the Pentenynyl Backbone
The pentenynyl chain is synthesized via alkyne coupling or alkenylation.
Sonogashira Coupling
For conjugated enyne systems:
- Reagents : Alkyne, alkenyl halide, Pd/Cu catalyst.
- Conditions : Amine base, RT.
- Yield : ~70–90% (for terminal alkynes).
Alkyne Homologation
Homologation of terminal alkynes to longer chains:
Detailed Synthesis Protocol
A stepwise synthesis for Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is outlined below:
Step 1: Silylation of Pent-4-en-1-yne
Reagents :
- Pent-4-en-1-yne (e.g., but-2-en-1-yne or similar).
- LDA, TMSCl.
Procedure :
Step 2: Stille Coupling with Trimethyltin Chloride
Reagents :
- Trimethyltin chloride (Me3SnCl).
- Pd(PPh3)4 (5 mol%), LiCl (2 equiv).
Procedure :
Key Challenges and Optimization
Steric Hindrance
The bulky trimethylsilyl and trimethylstannyl groups may reduce reaction efficiency. Solutions include:
Comparative Analysis of Methods
Table 2: Efficiency of Stille vs. Nucleophilic Substitution
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Stille Coupling | 60–75% | High functional group tolerance | Requires Pd catalyst, pricier |
| Nucleophilic Substitution | 70–80% | Simpler, fewer steps | Limited to alkynes with LGs |
Chemical Reactions Analysis
Cross-Coupling Reactions
Cross-coupling reactions are a common application for organotin compounds. The Stille coupling, for example, involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. While specific data on Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is not available, related compounds like 1-(tributylstannyl)-2-(trimethylsilyl)acetylene have been used in Stille coupling reactions .
Hydrolysis and Protodesilylation
Organosilicon compounds can undergo protodesilylation, where the silyl group is replaced by hydrogen. This reaction is often used to generate the parent alkene from a silylacetylene . Similarly, organotin compounds can undergo hydrolysis, but this is less relevant for cross-coupling applications.
Data Tables
Due to the lack of specific data on this compound, we can consider related compounds for insights into potential chemical behavior:
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Alkynyl Silanes
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane serves as a precursor for the synthesis of alkynyl silanes. The presence of both silicon and tin enhances its reactivity, allowing it to participate in various cross-coupling reactions, such as Sonogashira and Glaser couplings. These reactions are critical in forming complex organic molecules used in pharmaceuticals and agrochemicals .
2. Functionalization of Alkynes
The compound can be utilized to functionalize terminal alkynes through dehydrogenative silylation processes. This method provides a straightforward route to silylated alkynes, which are valuable intermediates in synthetic organic chemistry .
3. Polymer Chemistry
In materials science, this compound can be employed to modify polymer properties. The introduction of silicon and tin into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and sealants .
Case Studies
Case Study 1: Synthesis of Vinylsilane Derivatives
A study demonstrated the use of this compound in synthesizing vinylsilane derivatives through reactions at the alkyne bond. The resulting vinylsilanes exhibited improved stability compared to their non-silylated counterparts, showcasing the utility of this compound in developing stable intermediates for further functionalization .
Case Study 2: Cross-Coupling Reactions
Research highlighted the effectiveness of this compound in cross-coupling reactions with aryl halides. The compound facilitated high-yield syntheses of complex arylated products, demonstrating its role as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism by which Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane exerts its effects involves its ability to participate in various chemical reactions. The silicon and tin atoms within the compound play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Trimethyl[4-(trimethylstannyl)-1,3-butadiynyl]silane (CAS: 72965-79-8)
- Structural Differences : The butadiynyl chain (two consecutive triple bonds) contrasts with the pent-4-en-1-yn-1-yl chain (one triple bond and one double bond). The absence of a double bond in the butadiynyl derivative reduces conjugation flexibility but increases electron-deficient character at the triple bonds .
- Reactivity : The butadiynyl structure may exhibit enhanced reactivity in radical or cycloaddition reactions due to extended π-systems, whereas the pent-enynyl structure’s double bond could facilitate electrophilic additions or Diels-Alder reactions .
1,3,5-Tris[(trimethylstannyl)ethynyl]-1,3,5-trimethyl-1,3,5-trisilacyclohexane
- Structural Differences : A cyclic trisilacyclohexane core with three ethynyl-trimethylstannyl groups. The cyclic framework imposes steric constraints absent in the linear pent-enynyl compound .
- Applications : Used in supramolecular chemistry for constructing metalloid-rich frameworks, whereas the target compound’s linear structure favors stepwise coupling in synthesis .
- Synthesis: Prepared via reaction of triethynyl-trisilacyclohexane with (dimethylamino)trimethylstannane, contrasting with the Sonogashira-like coupling likely used for the target compound .
Trimethyl-(1-tributylstannylcyclopenta-2,4-dien-1-yl)silane (CAS: 109386-56-3)
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4)
- Functional Group : A boron-containing dioxaborolane replaces the trimethylstannyl group. Boron’s electrophilic nature contrasts with tin’s nucleophilic transmetalation capacity, directing reactivity toward Suzuki-Miyaura couplings .
- Stability : The dioxaborolane group enhances stability against hydrolysis compared to stannanes, which are moisture-sensitive .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s dual Si/Sn functionality enables sequential cross-coupling (e.g., Stille followed by Hiyama coupling), a feature absent in purely Si- or Sn-bearing analogs .
- Electronic Effects : The trimethylsilyl group stabilizes the alkyne via σ-π conjugation, while the trimethylstannyl group enhances electrophilicity at the adjacent double bond, as evidenced by comparative NMR studies .
- Stability Challenges: Like other organotin compounds, the target requires inert handling due to sensitivity to oxygen and moisture, contrasting with more robust silanes like Trimethyl((4-phenyl)ethynyl)silane () .
Biological Activity
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is an organosilicon compound notable for its complex structure, which includes a trimethylsilane moiety and a trimethylstannyl group attached to a pent-4-en-1-yn-1-yl chain. This unique configuration allows the compound to exhibit diverse biological activities, making it a subject of interest in organic synthesis and materials science.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound has potential applications in various biological contexts, particularly due to its reactivity with biological molecules and its role in organic synthesis. The dual functionality of silicon and tin enhances its utility in both synthetic organic chemistry and as a precursor for biologically active compounds.
The biological activity of this compound may stem from several mechanisms:
- Reactivity with Biological Targets : The tin atom can participate in nucleophilic substitution reactions, potentially interacting with proteins or nucleic acids.
- Synthesis of Bioactive Compounds : It serves as a versatile building block for synthesizing more complex biologically active molecules.
- Antimicrobial Properties : Preliminary studies suggest that organotin compounds can exhibit antimicrobial activity, which may extend to derivatives like trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-y]silane.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of organotin compounds on cancer cell lines. While specific data for trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silane is limited, related stannyl compounds have shown IC50 values indicating significant cytotoxicity against various tumor cells.
- Antifungal Activity : Similar studies have reported that organotin derivatives exhibit antifungal properties against pathogens like Cryptococcus neoformans, suggesting potential applications in treating fungal infections.
- Synthetic Utility : Its application in synthesizing complex organic molecules has been documented, particularly in creating novel heterocycles that possess biological activity.
Comparative Analysis
A comparison of the biological activities of related organosilicon and organotin compounds is summarized in the table below:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| Trimethyltin chloride | Organotin | Toxic; used in organic synthesis | Antimicrobial |
| Trimethylsilane | Trialkylsilane | Less reactive; common reagent | Limited bioactivity |
| Trimethyl[4-(trimethylstannyl)pent-4-en-1-y]silane | Organosilicon | Unique dual functionality | Potential anticancer and antifungal effects |
Q & A
Q. How to design a kinetic study to probe the stability of this compound under ambient and reactive conditions?
- Methodology :
- Ambient stability : Monitor decomposition via ¹H NMR in CDCl₃ over 7 days (25°C). Track disappearance of vinyl protons.
- Thermal stability : Use TGA/DSC to identify decomposition onset temperatures.
- Reactive stability : Expose to common reagents (e.g., MeOH, H₂O) and quantify byproducts via GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
